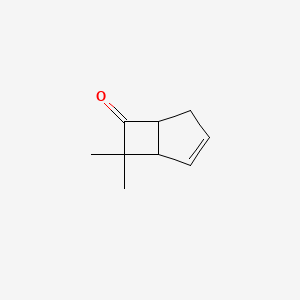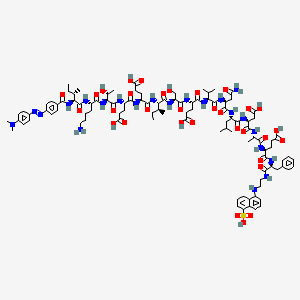
1802078-35-8 (Name too long)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt involves the coupling of various amino acids and peptide fragments. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) and iodine (I2).
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
Applications De Recherche Scientifique
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of amyloid proteins, which are associated with neurodegenerative diseases like Alzheimer’s.
Medicine: Utilized in the development of diagnostic assays for detecting amyloid proteins.
Industry: Applied in the production of high-purity peptides for pharmaceutical research and development.
Mécanisme D'action
The compound exerts its effects by interacting with amyloid proteins and their precursors. It acts as a fluorescent probe, with the DABCYL group serving as a quencher and the EDANS group as a fluorophore. Upon binding to the target protein, the fluorescence signal changes, allowing researchers to study protein interactions and aggregation processes. The molecular targets include amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
DABCYL-Gly-Phe-Gly-Gly: Another peptide used as a fluorescent probe.
EDANS-Gly-Phe-Gly-Gly: Similar to the above but with a different fluorophore.
FAM-Gly-Phe-Gly-Gly: Uses fluorescein as the fluorophore.
Uniqueness
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is unique due to its specific sequence and dual labeling with DABCYL and EDANS, which provides a robust system for studying amyloid protein interactions and aggregation .
Propriétés
Numéro CAS |
1802078-35-8 |
|---|---|
Formule moléculaire |
C103H146N22O32S |
Poids moléculaire |
2236.5 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1 |
Clé InChI |
BXHOCQFKPIJMFB-UOKZNAIOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)

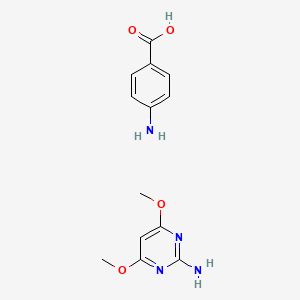
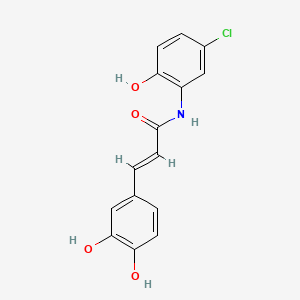
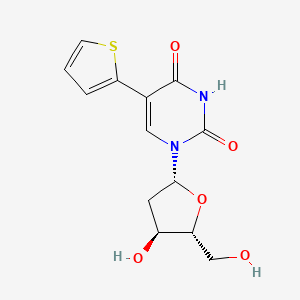
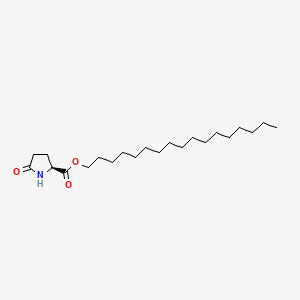
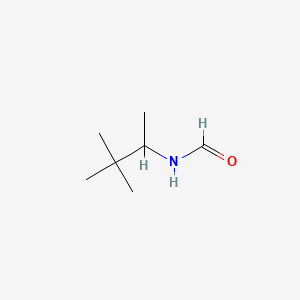
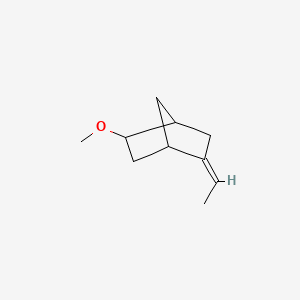
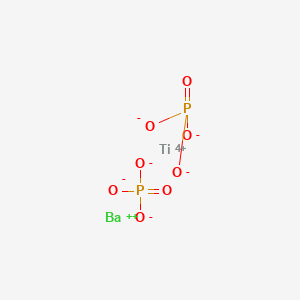
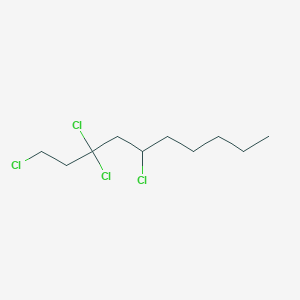

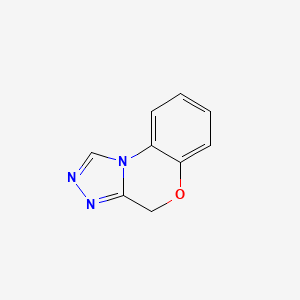
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
